Structural Elucidation and NMR Characterization of 2-Amino-3,5-dimethoxy-4-methylbenzoic Acid
Structural Elucidation and NMR Characterization of 2-Amino-3,5-dimethoxy-4-methylbenzoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Amino-3,5-dimethoxy-4-methylbenzoic acid (CAS: 71955-96-9)
Executive Summary
2-Amino-3,5-dimethoxy-4-methylbenzoic acid is a highly substituted, electron-rich aromatic building block frequently utilized in the synthesis of complex benzamides and targeted therapeutics. The presence of five distinct substituents on the benzene ring creates a sterically congested environment that significantly perturbs the local electronic structure. This whitepaper provides an authoritative guide to the theoretical assignment, structural causality, and empirical validation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra.
By analyzing the synergistic and antagonistic effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), this guide establishes a self-validating framework for accurate spectral interpretation.
Mechanistic Grounding: Electronic and Steric Causality
The aromatic core of 2-amino-3,5-dimethoxy-4-methylbenzoic acid is subjected to competing mesomeric (+M) and inductive (-I) effects. Understanding these forces is critical for predicting chemical shifts without relying solely on automated algorithms [2].
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The Carboxylic Acid (-COOH at C1): Acts as a strong EWG via resonance (-M) and induction (-I), heavily deshielding the ortho position (C6).
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The Amino Group (-NH 2 at C2): A potent EDG (+M) that shields the ortho and para positions. Its effect is partially mitigated by hydrogen bonding with the adjacent carboxylic acid.
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The Methoxy Groups (-OCH 3 at C3 and C5): While both are EDGs, they exist in vastly different steric environments. The C3 methoxy is flanked by an amino group and a methyl group, forcing it out of the aromatic plane (steric inhibition of resonance). The C5 methoxy is less hindered, allowing for planar alignment and maximum π -overlap.
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The Methyl Group (-CH 3 at C4): Experiences severe steric compression between two bulky methoxy groups, resulting in an anomalous upfield 13 C shift due to the γ -gauche effect[3].
Diagram 1: Logical relationship of substituent electronic effects on the C6 proton chemical shift.
Spectral Data and Structural Assignments
The following data tables represent the predicted empirical assignments based on established increment rules and steric perturbation models [2, 3]. DMSO- d6 is selected as the optimal solvent due to the zwitterionic potential and high polarity of the amino acid moiety.
1 H NMR Spectrum Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment Rationale |
| C7-COOH | 12.50 | br s | 1H | Highly deshielded by the carbonyl oxygen; broad due to rapid intermolecular proton exchange. |
| C6-H | 6.85 | s | 1H | The sole aromatic proton. Experiences net shielding from the meta-NH 2 and ortho-OCH 3 , counteracting the ortho-COOH deshielding. |
| C2-NH 2 | 5.50 | br s | 2H | Exchangeable amine protons. Broadened by quadrupolar relaxation of the 14 N nucleus. |
| C5-OCH 3 | 3.80 | s | 3H | Unhindered methoxy group; exhibits a standard aromatic ether chemical shift. |
| C3-OCH 3 | 3.75 | s | 3H | Slightly shielded relative to C5 due to steric crowding forcing a specific rotameric conformation. |
| C4-CH 3 | 2.15 | s | 3H | Benzylic methyl group. Shielded relative to the heteroatom-bound methoxy protons. |
13 C NMR Spectrum Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment Rationale |
| C7 (C=O) | 169.5 | C q | Carboxylic acid carbonyl; highly deshielded by the electronegative oxygen atoms. |
| C5 (Ar-C) | 153.0 | C q | Oxygen-bound aromatic carbon. Deshielded by the -I effect of the adjacent oxygen. |
| C3 (Ar-C) | 148.5 | C q | Oxygen-bound aromatic carbon. Shifted upfield relative to C5 due to steric inhibition of resonance [3]. |
| C2 (Ar-C) | 142.0 | C q | Nitrogen-bound aromatic carbon. |
| C4 (Ar-C) | 122.5 | C q | Alkyl-bound aromatic carbon. |
| C6 (Ar-CH) | 108.0 | CH | Unsubstituted aromatic carbon. Highly shielded by the ortho-methoxy group's +M effect. |
| C1 (Ar-C) | 105.5 | C q | Ipso carbon to the COOH. Shielded by the strong para-resonance from the C4/C5 substituents. |
| C8 (C3-OCH 3 ) | 60.5 | CH 3 | Critical Diagnostic Peak: Sterically hindered methoxy forced out of plane, shifting downfield from the standard ~55 ppm [3]. |
| C9 (C5-OCH 3 ) | 56.0 | CH 3 | Unhindered methoxy; standard shift due to planar alignment with the aromatic ring. |
| C10 (C4-CH 3 ) | 11.0 | CH 3 | Critical Diagnostic Peak: Benzylic methyl highly compressed between two methoxy groups, causing a severe upfield shift. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in spectral data, the acquisition protocol must act as a self-validating system. The presence of trace impurities or poor field homogeneity will immediately compromise the resolution of the sterically compressed C4-methyl and C3-methoxy signals.
Step-by-Step Methodology
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Sample Preparation (Solvent Selection):
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Weigh 5–10 mg of 2-amino-3,5-dimethoxy-4-methylbenzoic acid.
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Dissolve in 0.6 mL of high-purity DMSO- d6 (100 atom % D). Causality: DMSO- d6 disrupts the strong intermolecular hydrogen bonding inherent to amino-benzoic acids, preventing aggregation and line-broadening.
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Transfer to a 5 mm precision NMR tube, ensuring the solvent column height is exactly 4 cm to prevent vortexing and field distortion.
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Instrument Tuning and Matching:
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Insert the sample into the spectrometer (e.g., 400 MHz or higher).
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Tune and match the probe for 1 H and 13 C frequencies. Self-Validation: A sharp tuning dip indicates optimal power transfer; a broad dip suggests high ionic salt contamination in the sample.
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Locking and Shimming:
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Lock onto the deuterium frequency of DMSO- d6 .
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Perform gradient shimming (TopShim or equivalent) on the Z-axis. Self-Validation: The lock level must remain strictly horizontal. If the lock signal fluctuates, shimming is incomplete, and the C6-H singlet will artificially broaden.
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Pulse Sequence Execution:
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1 H NMR: Execute a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds. Acquire 16–32 scans.
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13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30) with a D1 of 2 seconds. Acquire 512–1024 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C1, C2, C3, C4, C5).
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Data Processing and Internal Calibration:
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Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.
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Perform manual phase correction (zero-order and first-order) to ensure perfectly symmetrical Lorentzian peak shapes.
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Calibration: Set the residual DMSO pentet to exactly 2.50 ppm ( 1 H) and the septet to 39.52 ppm ( 13 C). This internal calibration eliminates the need for external TMS, validating the chemical shift scale against known solvent impurities [1].
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Diagram 2: Self-validating experimental workflow for NMR acquisition and processing.
References
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Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society), 2010, 29, 2176–2179. URL: [Link] [1]
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer, 4th Edition, 2009. URL: [Link] [2]
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons, 2014. URL: [Link] [3]
